N-tert-Butoxycarbonyl-L-isoleucine
Description
Contextualization within Organic Synthesis and Peptide Chemistry
In the broad field of organic synthesis, protecting groups are crucial tools that prevent a specific functional group from reacting while chemical modifications are made elsewhere in the molecule. quora.com N-tert-Butoxycarbonyl-L-isoleucine serves as a prime example of this principle. It is extensively used as a fundamental building block in the synthesis of peptides, which are chains of amino acids linked by peptide bonds. chemimpex.com The controlled, stepwise addition of amino acids is the essence of peptide synthesis, and this is where Boc-L-isoleucine and other protected amino acids are indispensable. nbinno.com
Its application extends to the development of therapeutic peptides and peptidomimetics, compounds that mimic the structure and function of peptides. chemimpex.com Researchers utilize Boc-L-isoleucine to construct complex molecular architectures with precise stereochemistry, which is vital for their biological activity. chemimpex.com
Significance as a Protected Amino Acid Building Block
The primary significance of this compound lies in its role as a protected amino acid. The Boc group effectively "shields" the nucleophilic amino group of L-isoleucine, preventing it from participating in unwanted side reactions during the formation of a peptide bond at its carboxyl group. nbinno.com This selective protection is a cornerstone of both solid-phase peptide synthesis (SPPS) and solution-phase synthesis methods. nbinno.com
By using Boc-L-isoleucine, chemists can dictate the sequence of amino acid incorporation with high fidelity, a critical factor in synthesizing biologically active peptides. nbinno.com The stability of the Boc group under a variety of reaction conditions, coupled with its straightforward removal, makes it a highly reliable and versatile tool in the synthetic chemist's arsenal. total-synthesis.com
Role of the N-tert-Butoxycarbonyl (Boc) Protecting Group in Synthetic Strategies
The N-tert-butoxycarbonyl (Boc) group is an acid-labile protecting group, meaning it is stable under neutral and basic conditions but can be readily removed with acids. wikipedia.org This property is central to its strategic use in synthesis. The most common method for introducing the Boc group is by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base. jk-sci.com
Deprotection, or the removal of the Boc group, is typically achieved using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). wikipedia.orgjk-sci.com The mechanism involves the protonation of the Boc group, leading to the formation of a stable tert-butyl cation and the release of the free amine. chemistrysteps.com
A key advantage of the Boc group is its orthogonality to other protecting groups. total-synthesis.com For instance, it is stable under the basic conditions used to remove the Fmoc (9-fluorenylmethoxycarbonyl) group and the hydrogenolysis conditions used to cleave the Cbz (benzyloxycarbonyl) group. total-synthesis.com This orthogonality allows chemists to selectively deprotect different functional groups within the same molecule, enabling the synthesis of highly complex and multifunctional compounds. In the context of solid-phase peptide synthesis, the Boc strategy was one of the earliest and remains a popular method. peptide.com It involves the stepwise addition of Boc-protected amino acids to a growing peptide chain anchored to a solid support. peptide.com After each coupling step, the Boc group is removed with acid, and the next Boc-protected amino acid is introduced. peptide.com
Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t7?,8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCNLJWUIOIMMF-MQWKRIRWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Tert Butoxycarbonyl L Isoleucine
Primary Synthetic Routes via Amino Acid Functionalization
The most prevalent method for the synthesis of N-tert-Butoxycarbonyl-L-isoleucine involves the direct functionalization of the amino group of L-isoleucine. This approach is favored for its efficiency and the commercial availability of the starting materials.
Reaction with Di-tert-butyl Dicarbonate (B1257347)
The reaction of L-isoleucine with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride) is the most widely employed method for the preparation of Boc-L-isoleucine. researchgate.net This reaction proceeds via the nucleophilic attack of the amino group of L-isoleucine on one of the carbonyl carbons of the Boc anhydride. The process is typically carried out in the presence of a base to deprotonate the amino group, thereby increasing its nucleophilicity, and to neutralize the acidic byproducts.
The general reaction is as follows:
L-Isoleucine + Di-tert-butyl dicarbonate --(Base, Solvent)--> this compound
Commonly used bases include sodium bicarbonate, sodium hydroxide, or organic bases like triethylamine (B128534) or 4-(dimethylamino)pyridine (DMAP). orgsyn.orgresearchgate.net The choice of solvent is also critical and often involves a mixture of water and an organic solvent such as dioxane, tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) to ensure the solubility of both the amino acid and the Boc anhydride. orgsyn.org
A typical laboratory procedure involves dissolving L-isoleucine in an aqueous basic solution and then adding the di-tert-butyl dicarbonate, either neat or dissolved in a suitable organic solvent. The reaction mixture is stirred at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is typically acidified to precipitate the product, which can then be isolated by filtration and purified by recrystallization.
For instance, a reported synthesis of a similar compound, N-tert-butoxycarbonyl-L-phenylalanine, utilized a mixture of water and dioxane as the solvent system with triethylamine as the base. The reaction with di-tert-butyl dicarbonate proceeded smoothly, and the product was isolated in high yield after acidification and extraction.
| Reagent/Condition | Role/Observation |
| L-Isoleucine | Starting amino acid |
| Di-tert-butyl dicarbonate | Boc-protecting agent |
| Base (e.g., NaHCO₃, NaOH, Et₃N) | Deprotonates the amino group, increasing its nucleophilicity |
| Solvent (e.g., Water/Dioxane, Water/THF) | Solubilizes reactants |
| Acidification (e.g., with citric acid) | Protonates the carboxylate to precipitate the product |
Optimization and Scale-Up Considerations in Laboratory Synthesis
Optimizing the synthesis of this compound and scaling it up from the laboratory bench to larger quantities requires careful consideration of several factors to maintain high yield, purity, and cost-effectiveness.
Key parameters for optimization include the stoichiometry of the reactants, reaction temperature, and the choice of base and solvent. While the reaction is often performed at room temperature, gentle heating might be employed to ensure complete reaction, although this must be balanced against the potential for side reactions or degradation of the product. The choice of base can also influence the reaction rate and the formation of byproducts. For instance, while strong bases like NaOH can be effective, they may also promote the hydrolysis of the Boc anhydride.
During scale-up, efficient mixing becomes crucial to ensure homogeneity, especially in biphasic solvent systems. The removal of byproducts, particularly the tert-butanol (B103910) formed from the Boc anhydride, is also a critical consideration. In a large-scale preparation of N-tert-butoxycarbonyl-L-phenylalanine, it was noted that the complete removal of tert-butyl alcohol is essential to facilitate the crystallization of the final product.
Purification at a larger scale often relies on crystallization. The selection of an appropriate solvent system for recrystallization is vital for obtaining a product with high purity. For many N-t-Boc-amino acids, including Boc-L-isoleucine, reversed-phase chromatography can be used for purification, and the mobile phase composition, such as the concentration of acetonitrile and the pH, can be optimized to achieve the best separation. For instance, for many N-t-Boc-amino acids, a mobile phase containing 5% to 10% acetonitrile was found to provide maximum resolution.
Chemical Reactivity and Derivatization Strategies of N Tert Butoxycarbonyl L Isoleucine
Protective Group Chemistry
The primary role of the tert-butoxycarbonyl (Boc) group in N-tert-Butoxycarbonyl-L-isoleucine is to serve as a temporary shield for the α-amino group. This protection is fundamental in peptide synthesis, where uncontrolled reactions between the amino group of one amino acid and the carboxyl group of another would lead to a random mixture of polymers. The Boc group is stable under a wide range of conditions, including those required for amide bond formation at the carboxyl end, ensuring that reactions proceed in a predictable and controlled manner.
A key feature of the Boc protecting group is its lability under acidic conditions. This allows for its selective removal to expose the free amino group for subsequent reactions, such as the elongation of a peptide chain. The deprotection is typically achieved using moderately strong acids.
Trifluoroacetic acid (TFA) is a commonly employed reagent for this purpose. acgpubs.org The reaction is often carried out in a solvent like dichloromethane (B109758) (CH₂Cl₂) at room temperature. acgpubs.orgresearchgate.net The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the collapse of the intermediate to form a stable tert-butyl cation, carbon dioxide, and the free amine of the L-isoleucine derivative.
Research has also explored other reagents for Boc deprotection. For instance, studies have demonstrated the use of cerium(III) chloride heptahydrate with sodium iodide in acetonitrile (B52724) as a mild and effective method for cleaving the Boc group under neutral conditions, compatible with a variety of other sensitive functional groups. researchgate.net Another approach involves using solid acid catalysts like Montmorillonite K-10, which offers advantages such as ease of operation and the use of an inexpensive and non-toxic catalyst. researchgate.net
Derivatization Strategies and Functional Group Interconversions
The strategic use of the Boc protecting group opens numerous pathways for the derivatization of L-isoleucine. With the amino group masked, the carboxyl group becomes the primary site for modification. Following derivatization at the carboxyl end, the Boc group can be removed, allowing for further functionalization at the newly liberated amino group.
Amide bond formation is one of the most significant reactions involving Boc-L-isoleucine, forming the basis of peptide synthesis and the creation of novel amide-containing compounds.
The synthesis of both mono- and bis-amide derivatives of L-isoleucine highlights the utility of the Boc protecting group.
Mono-amide Derivatives: These are formed by reacting the free carboxyl group of Boc-L-isoleucine with an amine. In a typical procedure, Boc-L-isoleucine is coupled with various amines (e.g., aromatic amines) using coupling reagents to yield the corresponding N-Boc-L-isoleucine amides. acgpubs.orgresearchgate.net This reaction exclusively modifies the C-terminus while the N-terminus remains protected.
Bis-amide Derivatives: The synthesis of bis-amides is a two-step process. First, the mono-amide derivative is synthesized as described above. Second, the Boc group is removed via acid-labile deprotection (e.g., with TFA) to yield an amine derivative with a free amino group. acgpubs.orgresearchgate.netacgpubs.org This intermediate can then undergo a second amidation reaction at the now-free NH₂ group. For example, reacting this intermediate with a molecule containing two acyl chloride groups, such as phthaloyl dichloride, results in the formation of a bis-amide product. acgpubs.orgresearchgate.net
The formation of an amide bond between a carboxylic acid and an amine is not spontaneous and requires the activation of the carboxyl group. This is achieved using coupling reagents.
Carbodiimides (DCC and EDC): N,N′-Dicyclohexylcarbodiimide (DCC) is a widely used coupling reagent in solution-phase synthesis. acgpubs.orgpeptide.com It activates the carboxyl group of Boc-L-isoleucine to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the nucleophilic amine. interchim.fr A significant drawback of DCC is the formation of a dicyclohexylurea (DCU) byproduct, which is largely insoluble and must be filtered off. peptide.com Ethyl-(N',N'-dimethylamino)propylcarbodiimide hydrochloride (EDC or EDAC) is a water-soluble carbodiimide (B86325) that offers a key advantage: its urea (B33335) byproduct is also water-soluble and can be easily removed by aqueous extraction, making it a popular choice in a variety of solvent systems. peptide.comresearchgate.net
Additives (HOBt): To improve the efficiency of carbodiimide-mediated coupling and, crucially, to suppress potential racemization at the chiral center of the amino acid, additives are often included. peptide.com 1-Hydroxybenzotriazole (HOBt) is a common additive that reacts with the O-acylisourea intermediate to form an HOBt-ester. acgpubs.orgresearchgate.net This new intermediate is less reactive than the O-acylisourea but more selective, reacting cleanly with the amine to form the desired amide bond with a higher yield and reduced risk of epimerization. researchgate.netpeptide.com
Carbonyldiimidazole (CDI): CDI is another reagent used for amide bond formation. peptide.com It activates the carboxylic acid by forming a reactive acyl-imidazolide intermediate. While not as common as carbodiimides for routine single amino acid coupling, it is a useful tool, particularly for coupling larger peptide fragments. peptide.comresearchgate.net
Table 1: Common Coupling Reagents for Amidation of Boc-L-isoleucine
| Reagent | Abbreviation | Role | Byproduct Considerations |
|---|---|---|---|
| N,N′-Dicyclohexylcarbodiimide | DCC | Activates carboxyl group to form O-acylisourea intermediate. acgpubs.orginterchim.fr | Forms insoluble dicyclohexylurea (DCU) byproduct. peptide.com |
| Ethyl-(N',N'-dimethylamino)propylcarbodiimide | EDC, EDAC | Water-soluble carbodiimide that activates the carboxyl group. peptide.com | Forms water-soluble urea byproduct, easily removed by extraction. researchgate.net |
| 1-Hydroxybenzotriazole | HOBt | Additive used with carbodiimides to reduce racemization and improve reaction yield. researchgate.netpeptide.com | --- |
Beyond amidation, modern synthetic methods allow for the modification of the aliphatic side chain of amino acids. Dehydrogenative tailoring is an advanced strategy to convert unactivated C-H bonds into more versatile functional groups. nih.gov
Recent research has shown that a selective, catalytic acceptorless dehydrogenation can be driven by photochemical irradiation to introduce a double bond, creating a terminal alkene. nih.govnih.govresearchgate.net When applied to an N-protected isoleucine derivative, this method results in the formation of alkene-containing products. nih.gov Specifically, the reaction of a Boc-L-isoleucine derivative can yield a mixture of regioisomers (compounds with the double bond in different positions). nih.gov The resulting terminal alkene serves as a reactive "handle" for a variety of subsequent transformations, enabling the synthesis of highly functionalized, non-canonical amino acids. nih.gov This strategy represents a powerful approach for the late-stage modification of amino acid structures. nih.gov
Formation of Reactive Esters (e.g., Hydroxysuccinimide Esters)
The activation of the carboxylic acid moiety of this compound (Boc-L-isoleucine) is a critical step for facilitating amide bond formation. A prevalent strategy is the conversion of the carboxylic acid into a more reactive ester. Among these, N-hydroxysuccinimide (NHS) esters are exceptionally useful due to their high reactivity towards primary amines and the formation of a water-soluble N-hydroxysuccinimide (HOSu) byproduct under neutral conditions. nih.govamerigoscientific.com
The most common method for preparing NHS esters involves the use of a coupling agent, such as a carbodiimide, to facilitate the condensation between Boc-L-isoleucine and HOSu. amerigoscientific.com Reagents like Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently employed. amerigoscientific.combachem.com The reaction proceeds through an O-acylisourea intermediate, which is then attacked by the hydroxyl group of HOSu to yield the desired NHS ester and a urea byproduct. amerigoscientific.com While effective, this method requires careful purification to remove the urea byproduct. amerigoscientific.com EDC is often preferred in some applications as its corresponding urea is water-soluble, simplifying its removal. bachem.com
More recent methodologies have been developed to circumvent the use of carbodiimides. One such approach employs a combination of triphenylphosphine (B44618) (PPh3), iodine (I2), and triethylamine (B128534) (Et3N) to directly convert carboxylic acids into their corresponding NHS esters. organic-chemistry.org This method is noted for its operational simplicity, cost-effectiveness, and, crucially, for proceeding with minimal racemization, making it highly suitable for stereochemically sensitive substrates like Boc-L-isoleucine. organic-chemistry.org
| Method | Reagents | Key Intermediate | Advantages | Disadvantages | Reference |
|---|---|---|---|---|---|
| Carbodiimide Coupling | Boc-L-isoleucine, N-hydroxysuccinimide (HOSu), DCC or EDC | O-acylisourea | Well-established, robust method. | Forms urea byproduct requiring purification; risk of epimerization. | amerigoscientific.combachem.com |
| Iodine/Phosphine (B1218219) Activation | Boc-L-isoleucine, N-hydroxysuccinimide (HOSu), I₂, PPh₃, Et₃N | Acylphosphonium iodide | Avoids carbodiimides, cost-effective, minimal racemization. | Requires removal of phosphine oxide byproduct. | organic-chemistry.org |
Stereochemical Control and Epimerization Studies
Maintaining the stereochemical integrity of Boc-L-isoleucine during chemical transformations is of paramount importance, as the biological activity of the final product, such as a peptide, is critically dependent on its precise three-dimensional structure. researchgate.netnih.gov Epimerization, the change in configuration at a chiral center, is a significant side reaction that must be rigorously controlled. nih.gov
Epimerization and Diastereoisomer Resolution of Isoleucine Derivatives
Isoleucine is structurally unique among the common proteinogenic amino acids as it possesses two chiral centers (at the α- and β-carbons). This gives rise to four distinct stereoisomers, which exist as two enantiomeric pairs. google.com The loss of stereochemical integrity at either center during synthesis can lead to a complex mixture of diastereomers that are often very difficult to separate due to their similar physical properties. researchgate.netnih.gov
| Isomer Name | Absolute Configuration | Chiral Relationship | Reference |
|---|---|---|---|
| L-isoleucine | (2S,3S) | Enantiomer of D-isoleucine | google.com |
| D-isoleucine | (2R,3R) | Enantiomer of L-isoleucine | google.com |
| L-allo-isoleucine | (2S,3R) | Enantiomer of D-allo-isoleucine | google.com |
| D-allo-isoleucine | (2R,3S) | Enantiomer of L-allo-isoleucine | google.com |
The resolution of these stereoisomers is a significant challenge. Methodologies for their separation and identification include:
Diastereomeric Crystallization : A classical method that can be used to separate racemic mixtures. google.com
Chromatographic Techniques : High-performance liquid chromatography (HPLC) using chiral stationary phases, such as those based on derivatized cyclodextrins, has proven effective for resolving N-t-Boc protected racemic amino acids. nih.govresearchgate.net
Chiral Resolution Labeling : An advanced analytical method involves derivatizing the amino acid stereoisomers with a chiral labeling reagent, such as 1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine-amide (L-FDVDA). The resulting diastereomeric derivatives can then be separated and identified using liquid chromatography-mass spectrometry (LC-MS). nih.gov
Enantiospecificity in Chemical Transformations
Enantiospecificity refers to a reaction that converts a stereoisomeric starting material into a stereoisomeric product, where the stereochemistry of the product is directly dictated by the stereochemistry of the reactant. In the context of Boc-L-isoleucine, this means that all chemical transformations should preserve the original (2S,3S) configuration without any conversion to other diastereomers. Achieving high enantiospecificity is synonymous with preventing epimerization. nih.govacs.org
Research has demonstrated that the choice of reagents and reaction conditions is critical for maintaining enantiospecificity. For example, in the synthesis of amino acid amides from Boc-L-isoleucine, using EDC as a coupling agent in the presence of an organocatalyst like (±)-camphorsulfonic acid (CSA) was shown to produce the desired product with no apparent epimerization, as confirmed by NMR analysis. nih.govacs.org The success of such methodologies relies on a deep mechanistic understanding of the factors that lead to the loss of stereochemical integrity.
Applications in Advanced Chemical and Biomedical Research
Peptide Synthesis
The synthesis of peptides, biopolymers with profound biological and therapeutic importance, relies on the sequential addition of amino acids. This process requires a strategic use of protecting groups to prevent unwanted side reactions and ensure the formation of the correct peptide sequence. The Boc group is a widely utilized N-terminal "temporary" protecting group, and N-tert-Butoxycarbonyl-L-isoleucine is a key building block in this synthetic strategy. wikipedia.org The Boc protecting group is advantageous in certain cases, such as the synthesis of hydrophobic peptides or those containing ester moieties. nih.govnih.gov
This compound is a fundamental component in Solid-Phase Peptide Synthesis (SPPS) protocols that utilize the Boc/Bzl protection strategy. acs.org In this approach, the peptide is assembled step-by-step while anchored to a solid polymer support, which simplifies the purification process by allowing reagents to be washed away after each step. acs.org
The Boc-SPPS cycle involves two main repeating steps:
Deprotection: The N-terminal Boc group of the resin-bound amino acid or peptide is removed using a moderately strong acid, typically trifluoroacetic acid (TFA), often in a solution with dichloromethane (B109758) (DCM). wikipedia.orgacs.organkara.edu.tr This step exposes a free amino group ready for the next coupling reaction.
Coupling: The next incoming amino acid, in this case, this compound, is activated at its carboxyl group and then added to the reaction vessel. It forms a peptide bond with the newly exposed amino group of the resin-bound peptide chain. wikipedia.org
This cycle is repeated until the desired peptide sequence is fully assembled. A final cleavage step, commonly employing a strong acid like anhydrous hydrofluoric acid (HF), releases the completed peptide from the solid support and removes any permanent side-chain protecting groups. nih.govacs.org
| Step | Procedure | Purpose | Reagents |
| 1. Deprotection | The resin-bound peptide is treated with an acidic solution. | To remove the temporary N-terminal Boc protecting group. | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) |
| 2. Washing | The resin is washed with solvents. | To remove excess reagents and by-products from the deprotection step. | Dichloromethane (DCM), Isopropanol (IPA) |
| 3. Neutralization | The resin is treated with a base. | To neutralize the protonated amino group, preparing it for coupling. | Diisopropylethylamine (DIPEA) in DCM or DMF |
| 4. Coupling | The next Boc-protected amino acid (e.g., Boc-L-isoleucine) is added with an activating agent. | To form a new peptide bond with the growing chain. | Boc-amino acid, Coupling reagents (e.g., DCC, HOBt), Solvent (DMF or DCM) |
| 5. Washing | The resin is washed again. | To remove excess reagents and by-products from the coupling step. | Dichloromethane (DCM), Dimethylformamide (DMF) |
A summary of a typical cycle in Boc-based Solid-Phase Peptide Synthesis (SPPS).
The synthesis of complex peptides and oligopeptides, particularly those with "difficult sequences" prone to aggregation, presents significant challenges. youtube.com The Boc chemistry approach, which employs this compound and other Boc-protected amino acids, can be particularly advantageous for synthesizing hydrophobic peptides. nih.govnih.gov Isoleucine itself is a hydrophobic amino acid, and its incorporation is critical for the structure and function of many biologically active peptides. The stepwise nature of SPPS allows for the precise placement of isoleucine within a sequence, which is essential for building complex peptide architectures that mimic or inhibit biological processes. The formation of oligopeptides from unactivated amino acids is thermodynamically challenging and typically results in very low yields, necessitating the use of activated precursors like Boc-L-isoleucine in controlled, high-yield synthetic strategies to overcome these limitations. researchgate.net
Therapeutic peptides are a significant class of pharmaceuticals valued for their high target specificity and potent biological activity. The chemical synthesis of these peptides is a cornerstone of their development, offering precision and scalability. This compound is a vital building block in the synthesis of numerous therapeutic peptides. As many bioactive peptides contain isoleucine residues crucial for their interaction with biological targets, the ability to incorporate this amino acid efficiently and with stereochemical purity is essential. Strategies to enhance the therapeutic profile of peptides, such as substitutions and other chemical modifications, are often implemented during synthesis. The use of well-defined building blocks like Boc-L-isoleucine within established SPPS protocols enables the reliable production of these complex and valuable medicines.
Asymmetric Synthesis and Chiral Induction
Asymmetric synthesis aims to create chiral molecules in an enantiomerically pure form, which is critical in pharmacology where different enantiomers of a drug can have vastly different biological effects. This compound, being an enantiomerically pure compound derived from a natural amino acid, is a valuable tool in this field.
In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction, after which it is removed. wikipedia.org While this compound is not typically used as a classical, recoverable chiral auxiliary, it functions as a "chiral building block" or "chiron." In this role, the inherent chirality of the L-isoleucine molecule is directly transferred to the final product. ankara.edu.tr For example, when this compound is used to synthesize new amide derivatives, its stereocenters are retained in the resulting molecules, thereby inducing chirality in the final structure. This method leverages the readily available "chiral pool" of natural amino acids to construct more complex enantiomerically pure molecules. ankara.edu.tr
The synthesis of enantiomerically pure compounds, especially peptides, is critically dependent on the enantiomeric purity of the starting materials. Even small enantiomeric impurities in the this compound starting material can lead to the formation of significant diastereomeric impurities in the final peptide product. This issue is magnified in a multi-step process like SPPS, where the impurity can be incorporated at various points in the sequence, leading to a complex and often inseparable mixture of peptide isomers. Therefore, ensuring the high enantiomeric purity of Boc-L-isoleucine and other protected amino acids is a fundamental prerequisite for the successful synthesis of stereochemically pure therapeutic peptides and other chiral compounds.
| Number of Chiral Residues (n) | Starting Material Purity (L-isomer) | Maximum Purity of Target Peptide (% LLL...) | Percentage of Diastereomeric Impurities |
| 1 | 99.5% | 99.5% | 0.5% |
| 10 | 99.5% | (0.995)^10 ≈ 95.1% | ≈ 4.9% |
| 20 | 99.5% | (0.995)^20 ≈ 90.5% | ≈ 9.5% |
| 40 | 99.5% | (0.995)^40 ≈ 81.8% | ≈ 18.2% |
A conceptual table illustrating how a small (0.5%) enantiomeric impurity in the starting Boc-amino acid can amplify, leading to a significant loss of stereochemical purity in the final peptide as the chain length increases.
Research in Protein Structure and Function
Exploration of Isoleucine's Role in Protein Interactions
The strategic placement of isoleucine residues within a protein sequence is critical for mediating interactions with other molecules. Boc-L-isoleucine is instrumental in synthesizing specific peptide sequences that mimic binding sites or interaction domains of larger proteins. By incorporating this modified amino acid, researchers can systematically study how the size, shape, and hydrophobicity of the isoleucine side chain influence binding affinity and specificity.
Isoleucine, being a branched-chain amino acid (BCAA), plays a significant role in protein-protein interactions. Its hydrophobic side chain often participates in forming the core of protein complexes, driving the association of different polypeptide chains. Studies involving synthetic peptides containing isoleucine have shed light on the subtle interplay of forces that govern molecular recognition. For instance, the presence of isoleucine can create specific hydrophobic pockets that are recognized by binding partners. The interaction between different amino acids, such as isoleucine and leucine, can also influence metabolic processes, as observed in fermentation studies where their interplay affects yeast metabolism and flavor compound production chemimpex.com.
Studies on Protein Folding and Stability
The folding of a polypeptide chain into a functional three-dimensional structure is a complex process heavily influenced by the physicochemical properties of its constituent amino acids. Isoleucine, with its bulky and hydrophobic side chain, plays a pivotal role in this process. Boc-L-isoleucine is employed in the synthesis of peptides and proteins to investigate the mechanisms of protein folding and the factors that contribute to their stability lsu.edu.
Research has shown that mutations involving isoleucine within the hydrophobic core can significantly impact protein stability. The substitution of isoleucine with other amino acids, such as valine, can alter the packing of the hydrophobic core and, consequently, the stability of the entire protein nih.gov. These studies, often reliant on the synthesis of specific peptide mutants using Boc-L-isoleucine, provide valuable insights into the delicate balance of forces that maintain protein structure.
Biotechnological Applications and Bioconjugation
The versatility of this compound extends into the realm of biotechnology, where it is utilized for the modification of proteins and the creation of novel bioconjugates with tailored biological activities.
Conjugation with Natural Compounds for Modified Biological Activity
Boc-L-isoleucine is a key reagent in the synthesis of bioconjugates, where it is used to link peptides to other bioactive molecules, including natural compounds. This approach allows for the creation of hybrid molecules with novel or enhanced biological properties.
A notable example is the conjugation of amino acids, including L-isoleucine, to natural products like glycyrrhetinic acid. In these syntheses, the Boc-protected isoleucine is activated and coupled to the natural compound. Subsequent removal of the Boc group can yield a final conjugate with modified biological activity. For instance, glycyrrhetinic acid-L-isoleucine conjugates have been synthesized and evaluated for their cytotoxic potential against human cancer cell lines, demonstrating that such modifications can lead to compounds with enhanced therapeutic properties. This strategy of conjugating amino acids to natural products is a promising avenue for the development of new therapeutic agents with improved efficacy and targeting capabilities.
Polymer Chemistry and Material Science
While the primary applications of this compound are in peptide and protein chemistry, the principles of using protected amino acids as building blocks are also being explored in the fields of polymer chemistry and material science. The ability to create well-defined, sequence-specific polymers is of great interest for the development of novel biomaterials.
Synthesis of Amino Acid-Based Chiral Monomers
This compound serves as a fundamental starting material for the creation of chiral monomers. The Boc group effectively protects the amine functionality, allowing for selective modification at the carboxylic acid site or the side chain. This protection is crucial for introducing polymerizable moieties, such as vinyl or acrylate groups, to the molecule without interfering with the amine. The inherent chirality of the L-isoleucine backbone is thus preserved and incorporated into the monomer structure, which can then be used to build stereoregular polymers.
Controlled Polymerization Techniques (e.g., RAFT Polymerization)
Monomers derived from this compound are suitable for use in controlled polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This method allows for the synthesis of polymers with well-defined molecular weights and low dispersity. The Boc protecting group is stable under typical RAFT polymerization conditions, ensuring the integrity of the amino acid residue during chain growth rsc.org. After polymerization, the Boc group can be easily removed under mild acidic conditions to expose the primary amine groups along the polymer backbone, yielding a functional polymer scaffold guidechem.com.
Development of pH-Responsive Chiral Polymers
The post-polymerization deprotection of the Boc groups is a key step in creating "smart" or environmentally responsive materials. The resulting polymers, featuring pendant L-isoleucine residues with free amine and carboxylic acid groups, exhibit pH-responsive behavior. In acidic environments, the amine groups become protonated, while in basic conditions, the carboxylic acid groups are deprotonated. These changes in ionization state can induce conformational changes in the polymer chain, altering its solubility and hydrodynamic volume. This pH-responsiveness is a highly sought-after property for applications in areas such as controlled drug delivery and biotechnology.
Catalysis and Ligand Design
The stereochemistry and structural features of this compound make it and its derivatives highly effective in the field of asymmetric catalysis.
Applications in C-H Activation Reactions
Derivatives of this compound are employed as chiral ligands in transition-metal-catalyzed C-H activation reactions sigmaaldrich.comacs.org. These advanced synthetic methods allow for the direct functionalization of otherwise inert carbon-hydrogen bonds, providing an efficient pathway to complex molecular architectures acs.org. The use of chiral ligands derived from amino acids like L-isoleucine is critical for controlling the enantioselectivity of these transformations, enabling the synthesis of specific stereoisomers of the target molecule. Research has demonstrated the use of such ligands in reactions like the enantioselective remote C-H activation to synthesize planar chiral ferrocenes nih.gov.
Development of Chiral Ligands from Amino Acid Derivatives
This compound is a versatile scaffold for the development of novel chiral ligands. The carboxylic acid group can be readily converted into an amide through coupling reactions with various amines, yielding a library of chiral N-acyl-amino acid derivatives researchgate.net. These derivatives can coordinate with metal centers, and the specific steric and electronic properties of the isoleucine side chain play a crucial role in creating a chiral environment around the catalyst. This chiral pocket influences the approach of substrates, thereby directing the stereochemical outcome of the catalyzed reaction. This strategy is widely used in asymmetric synthesis to produce enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry researchgate.netnih.govdiscoveroakwoodchemical.com.
Implications for Biomedical and Pharmaceutical Research
The advanced applications of this compound in polymer chemistry and catalysis have significant implications for the biomedical and pharmaceutical sectors. Its role as a key building block in peptide synthesis is well-established, where it facilitates the construction of complex therapeutic peptides and aids in studies of protein structure and function guidechem.comchemimpex.com.
The development of pH-responsive polymers derived from this compound opens avenues for creating sophisticated drug delivery systems that can release therapeutic agents in response to specific physiological pH changes, such as those found in tumor microenvironments or specific cellular compartments. Furthermore, its use in catalysis accelerates the discovery and synthesis of new drug candidates. The ability to efficiently create enantiomerically pure complex molecules through methods like C-H activation is critical, as the biological activity of a drug can be highly dependent on its stereochemistry chemimpex.com.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| CAS Number | 13139-16-7 | chemimpex.comthermofisher.comsigmaaldrich.com |
| Molecular Formula | C₁₁H₂₁NO₄ | nih.govchemimpex.comthermofisher.com |
| Molecular Weight | 231.29 g/mol | nih.govsigmaaldrich.comthermofisher.com |
| Appearance | White crystalline powder | chemimpex.com |
| Melting Point | 66-73 °C | chemimpex.comsigmaaldrich.com |
| Solubility | Soluble in methanol (B129727); Insoluble in water | fishersci.ca |
| IUPAC Name | (2S,3S)-2-[(tert-butoxycarbonyl)amino]-3-methylpentanoic acid | nih.govthermofisher.com |
Role in Drug Discovery and Design
Boc-L-isoleucine serves as a fundamental building block in the synthesis of peptides and peptidomimetics, which are molecules that mimic the structure of natural peptides. The Boc group facilitates a controlled, step-by-step assembly of amino acids into a peptide chain, a process central to modern peptide synthesis, including Solid-Phase Peptide Synthesis (SPPS). This methodical approach is essential for creating complex peptide sequences with high purity and precisely defined structures, a prerequisite for developing effective and safe therapeutic peptides.
The isoleucine side chain itself—a branched, hydrophobic butyl group—is critical for the biological activity of the resulting peptide. Its size, shape, and nonpolar nature influence how the peptide folds and interacts with its biological targets, such as cell surface receptors or enzymes. These interactions are fundamental to the therapeutic effect of many peptide-based drugs.
Key Contributions of Boc-L-isoleucine in Drug Discovery:
| Contribution | Description | Therapeutic Relevance |
|---|---|---|
| Controlled Peptide Synthesis | The Boc protecting group allows for the sequential and orderly addition of amino acids, enabling the precise construction of complex peptide drug candidates. | Essential for producing high-purity therapeutic peptides for various diseases, including metabolic disorders, cancer, and infectious diseases. |
| Structural Influence | The distinct branched and hydrophobic side chain of isoleucine helps define the three-dimensional structure of peptides, which is crucial for their ability to bind to specific biological targets. | Optimizes the binding affinity and selectivity of peptide drugs, leading to increased potency and reduced off-target effects. |
| Development of Peptidomimetics | It is used to create peptidomimetics, which are modified peptides designed to have improved drug-like properties such as better stability against enzymatic degradation and enhanced oral bioavailability. | Overcomes major limitations of natural peptides as drugs, paving the way for more effective and convenient treatment options. |
| Precursor to Bioactive Molecules | Serves as a starting material for a wide range of complex organic molecules beyond peptides, including certain classes of protease inhibitors used in antiviral therapies. | Expands the toolkit for medicinal chemists to design novel small-molecule drugs targeting a variety of diseases. |
Design of Enzyme Inhibitors
The unique structural features of the isoleucine residue make Boc-L-isoleucine a valuable component in the rational design of enzyme inhibitors. Enzymes are proteins that catalyze biochemical reactions, and their malfunction is often implicated in disease. Inhibitors are molecules that can block an enzyme's activity, thereby correcting the pathological process.
The design of effective enzyme inhibitors often relies on creating molecules that can fit snugly into the enzyme's active site—the region where the chemical reaction occurs. The bulky and hydrophobic side chain of isoleucine is particularly well-suited for binding to hydrophobic pockets within the active sites of many enzymes, especially proteases. Proteases are enzymes that break down proteins and are key targets in the treatment of diseases like HIV/AIDS, hepatitis C, and certain cancers.
By incorporating an isoleucine moiety, medicinal chemists can design inhibitors that physically block the active site, preventing the natural substrate from binding and thus halting the enzyme's function. Boc-L-isoleucine provides the necessary chemical scaffold to build these sophisticated inhibitor molecules. For instance, it has been used in the synthesis of inhibitors for human carbonic anhydrase (hCA) enzymes and SARS-CoV-2 3CL protease, demonstrating its versatility in targeting different enzyme classes.
| Carbonic Anhydrases | Used as a component in the synthesis of novel inhibitors that target specific isoforms of the enzyme. | Glaucoma, Epilepsy, Altitude Sickness |
The strategic use of Boc-L-isoleucine allows researchers to synthesize a diverse array of potential drug candidates and enzyme inhibitors, making it a cornerstone of modern medicinal chemistry and pharmaceutical research.
Advanced Analytical and Characterization Techniques in Research
Spectroscopic Analysis for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of N-tert-Butoxycarbonyl-L-isoleucine, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.
¹H-NMR: The proton NMR spectrum of this compound displays characteristic signals corresponding to the different types of protons in the molecule. The tert-butoxycarbonyl (Boc) protecting group gives rise to a prominent singlet peak at approximately 1.4 ppm, integrating to nine protons. The protons of the isoleucine side chain—the methyl, ethyl, and methine groups—appear as distinct multiplets in the upfield region of the spectrum, typically between 0.8 and 2.0 ppm. The α-proton, adjacent to the nitrogen and carbonyl group, resonates further downfield, usually as a doublet around 4.0-4.3 ppm due to coupling with the adjacent NH proton. The NH proton itself appears as a doublet around 5.0 ppm, which can broaden or exchange with deuterium (B1214612) oxide (D₂O).
¹³C-NMR: The carbon NMR spectrum provides complementary information. The nine equivalent methyl carbons of the Boc group show a strong signal around 28 ppm. The quaternary carbon of the Boc group is observed near 80 ppm. The carbons of the isoleucine side chain resonate in the upfield region (approx. 11-37 ppm). The α-carbon appears around 58-60 ppm. The two carbonyl carbons—one from the carboxylic acid and one from the Boc group—are the most deshielded, with signals appearing far downfield, typically in the range of 156 ppm (Boc C=O) and 175-177 ppm (acid C=O). chemicalbook.comhmdb.ca The exact chemical shifts can be influenced by the solvent used for analysis. researchgate.net
Table 1: Typical NMR Chemical Shift Ranges for this compound
| Atom | Nucleus | Typical Chemical Shift (δ) in ppm | Signal Multiplicity |
|---|---|---|---|
| tert-Butyl (CH₃)₃ | ¹H | ~1.4 | Singlet |
| Isoleucine side-chain CH₃ | ¹H | ~0.9 | Doublet & Triplet |
| Isoleucine side-chain CH₂ | ¹H | ~1.1-1.5 | Multiplet |
| Isoleucine side-chain CH | ¹H | ~1.8-2.0 | Multiplet |
| α-CH | ¹H | ~4.0-4.3 | Doublet |
| NH | ¹H | ~5.0 | Doublet |
| tert-Butyl (CH₃)₃ | ¹³C | ~28 | - |
| Isoleucine side-chain Carbons | ¹³C | ~11-37 | - |
| α-C | ¹³C | ~58-60 | - |
| tert-Butyl Quaternary C | ¹³C | ~80 | - |
| Boc C=O | ¹³C | ~156 | - |
| Carboxylic Acid C=O | ¹³C | ~175-177 | - |
FTIR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. nih.gov The spectrum exhibits several characteristic absorption bands. A broad band is typically observed in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching of the carboxylic acid group. The N-H stretch of the carbamate (B1207046) is usually seen around 3300-3400 cm⁻¹.
Crucially, the two carbonyl groups give rise to strong, distinct absorption peaks. The C=O stretch of the urethane (B1682113) (Boc group) typically appears around 1680-1710 cm⁻¹, while the C=O stretch of the carboxylic acid is found at a higher wavenumber, approximately 1720-1740 cm⁻¹. researchgate.net The presence of a peak around 1529 cm⁻¹ is characteristic of the N-H bend (Amide II band), confirming the N-tert-butyloxycarbonylation. researchgate.net
Table 2: Key FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** |
|---|---|---|
| Carboxylic Acid O-H | Stretch | 2500-3300 (broad) |
| Carbamate N-H | Stretch | 3300-3400 |
| Carboxylic Acid C=O | Stretch | 1720-1740 |
| Boc Group C=O | Stretch | 1680-1710 |
| Carbamate N-H | Bend (Amide II) | ~1530 |
| C-H (Alkyl) | Stretch | 2850-3000 |
Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound (molecular weight 231.29 g/mol ), electrospray ionization (ESI) is a common method. nih.govthermofisher.com
In positive ion mode, the protonated molecule [M+H]⁺ is observed with a mass-to-charge ratio (m/z) of approximately 232.15. nih.govuni.lu Other adducts, such as the sodium adduct [M+Na]⁺ (m/z 254.14), may also be detected. uni.lu A characteristic fragmentation pathway for Boc-protected amino acids involves the loss of the tert-butyl group (56 Da) or isobutylene, followed by the loss of CO₂ (44 Da), leading to the free amino acid fragment. Tandem MS (MS/MS) analysis of the [M+H]⁺ precursor ion can reveal key fragment ions. Common fragments include m/z 176 (loss of butylene), m/z 158.1 (loss of butylene and water), and m/z 132 (protonated isoleucine after loss of the Boc group). nih.govnih.gov
Table 3: Mass Spectrometry Data for this compound
| Ion | Formula | Calculated m/z | Description |
|---|---|---|---|
| [M+H]⁺ | C₁₁H₂₂NO₄⁺ | 232.15 | Protonated Molecule |
| [M+Na]⁺ | C₁₁H₂₁NNaO₄⁺ | 254.14 | Sodium Adduct |
| [M-C₄H₈+H]⁺ | C₇H₁₄NO₄⁺ | 176.09 | Loss of butylene from Boc group |
| [M-C₄H₉O₂]⁺ | C₇H₁₂NO₂⁺ | 142.08 | Loss of Boc group |
| [M-C₅H₈O₂+H]⁺ | C₆H₁₄NO₂⁺ | 132.10 | Protonated Isoleucine |
Chiroptical Methods
Chiroptical methods are essential for confirming the stereochemical integrity of this compound, which has two chiral centers at the α- and β-carbons.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right-circularly polarized light by chiral molecules. nih.gov For this compound, the primary chromophore that absorbs in the accessible far-UV region (190-250 nm) is the carbonyl group of the carboxylic acid and the carbamate. The CD spectrum provides a signature that is highly sensitive to the three-dimensional arrangement of atoms around these chromophores. nih.gov
The sign and magnitude of the Cotton effects in the CD spectrum are directly related to the absolute configuration (L-configuration) of the α-carbon. This technique is particularly valuable for confirming that the stereochemistry has been retained throughout synthesis and purification processes. It can also be used to determine the enantiomeric purity of the compound.
The measurement of specific rotation is a classical method for assessing the optical purity of a chiral compound. It quantifies the angle to which a plane of polarized light is rotated when passed through a sample. The specific rotation, [α], is a characteristic physical property of a chiral substance. For this compound, the value is highly dependent on the solvent and concentration used for the measurement. sigmaaldrich.comcanada.ca
Different sources report varying values based on the analytical conditions. For instance, a specific rotation of +2.7° has been reported in acetic acid, while a value of -28.5° has been recorded in pyridine. sigmaaldrich.comthermofisher.com This significant variation underscores the critical importance of specifying the solvent, concentration, temperature, and wavelength when reporting and comparing specific rotation data.
Table 4: Reported Specific Rotation Values for this compound
| Specific Rotation [α] | Concentration (c) | Solvent | Wavelength | Temperature | Reference |
|---|---|---|---|---|---|
| +2.7° | 2 g/100 mL | Acetic Acid | D-line (589 nm) | 20°C | sigmaaldrich.com |
| -28.5 ± 2.5° | 2 g/100 mL | Pyridine | Not Specified | Not Specified | thermofisher.comthermofisher.com |
Chromatographic Analysis for Purity and Stereoisomer Resolution
Chromatographic methods are central to the analysis of this compound, providing critical information on its purity and stereochemical integrity.
Thin-Layer Chromatography (TLC) serves as a rapid and effective qualitative technique for monitoring the progress of reactions involving this compound and for assessing the purity of the final product. In a typical application, the compound is spotted on a silica (B1680970) gel plate and developed with a solvent system, such as a mixture of chloroform (B151607) and methanol (B129727) or ethyl acetate (B1210297) and hexane. The separation is based on the differential partitioning of the compound between the stationary phase (silica gel) and the mobile phase. After development, the plate is visualized, often using a potassium permanganate (B83412) stain or by observing it under UV light if the molecule contains a chromophore. The retention factor (Rf) value is a key parameter used to identify the compound against a known standard. High-Performance Thin-Layer Chromatography (HPTLC) offers improved resolution and the potential for quantitative analysis through densitometry. mdpi.com For complex biological samples or peptide fragments, post-chromatographic detection can involve specific antibodies in a process similar to an immunoassay, allowing for the detection of target analytes directly on the HPTLC plate. mdpi.com
High-Performance Liquid Chromatography (HPLC) is a powerful tool for both quantifying the purity of this compound and for resolving its stereoisomers. Given that L-isoleucine has two chiral centers, distinguishing it from its diastereomers (such as Boc-D-allo-isoleucine) and its enantiomer (Boc-D-isoleucine) is critical.
Enantioselective HPLC relies on the use of a chiral stationary phase (CSP) or a chiral additive in the mobile phase. Macrocyclic glycopeptide antibiotics, such as teicoplanin, have proven effective as CSPs for the enantioseparation of N-tert-butoxycarbonyl amino acids. nih.gov The separation mechanism involves forming transient diastereomeric complexes between the chiral selector and the enantiomers of the analyte, leading to different retention times. The effectiveness of this separation is highly dependent on the mobile phase composition, including buffer concentration, pH, and the presence of organic modifiers. nih.gov For instance, the presence of a triethylamine (B128534) acetate buffer in the mobile phase has been shown to be essential for the successful enantioseparation of these blocked amino acids. nih.gov Another macrocyclic antibiotic, ristocetin (B1679390) A, has also been used as a CSP, demonstrating its capability for multimodal operation in normal-phase, polar-organic, and reversed-phase modes. mst.edu In general, for Cinchona alkaloid-based CSPs, the D-enantiomers tend to elute before the L-enantiomers. mdpi.com
Below is a table summarizing typical conditions for the chromatographic separation of isoleucine derivatives.
| Parameter | Condition 1 | Condition 2 |
| Technique | HPLC-UV | HPLC with Chiral Stationary Phase |
| Column | C18 reversed-phase | Teicoplanin-based CSP |
| Mobile Phase | Gradient elution with phosphate (B84403) buffer (pH 7.4) and acetonitrile (B52724). nih.gov | Triethylamine acetate buffer in an organic/aqueous mobile phase. nih.gov |
| Detection | UV at 225 nm. nih.gov | UV detection |
| Application | Purity analysis and quantification of underivatized isoleucine. nih.gov | Enantioseparation of N-tert-butoxycarbonyl amino acids. nih.gov |
Macroscopic Structural Characterization of Derived Materials
This compound is a fundamental building block for synthesizing more complex structures, such as polymers and self-assembling peptides. The macroscopic properties of these derived materials are investigated using specialized techniques.
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution of small particles or polymers in solution. azonano.com The technique measures the time-dependent fluctuations in the intensity of scattered light, which arise from the Brownian motion of the particles. azonano.commit.edu The rate of these fluctuations is related to the translational diffusion coefficient (D) of the particles. Using the Stokes-Einstein equation, the diffusion coefficient can be converted into the hydrodynamic radius (Rh), which represents the effective size of the particle in solution, including any associated solvent molecules. mit.edu
In the context of materials derived from this compound, DLS is invaluable for studying the self-assembly of block copolymers or amphiphilic peptides into larger structures like micelles or vesicles. mdpi.com Researchers can monitor changes in particle size as a function of temperature, concentration, or pH to understand aggregation behavior and phase transitions. azonano.commdpi.com For weakly scattering samples, such as random coil polymers, instruments with non-invasive backscatter (NIBS™) optics provide the enhanced sensitivity needed for accurate measurements. azonano.com
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides topographical information about a sample's surface at the nanometer scale. mdpi.com It can be operated in liquid environments, making it ideal for studying biological and polymeric samples in near-physiological conditions. mdpi.com An AFM works by scanning a sharp tip, attached to a flexible cantilever, across the sample surface. The deflections of the cantilever are monitored by a laser and photodiode system to generate a three-dimensional image of the surface morphology. mdpi.com
For polymers derived from this compound, AFM is used to visualize the structure of thin films or the morphology of self-assembled nanoparticles. researchgate.netresearchgate.net It can reveal the shape, size distribution, and spatial organization of these structures when deposited on a substrate like silicon or mica. researchgate.net This information is complementary to DLS, as AFM provides direct imaging of individual particles, whereas DLS provides an ensemble average size in solution.
Microanalysis for Elemental Composition
Elemental microanalysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a sample. The process involves the complete combustion of a small, precise amount of the purified compound. The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified, allowing for the calculation of the elemental composition of the original sample.
For this compound (C₁₁H₂₁NO₄), this analysis is crucial for verifying its empirical formula and confirming its purity after synthesis. nih.govchemimpex.com The experimentally determined percentages of C, H, and N are compared against the theoretically calculated values. A close agreement between the experimental and theoretical values provides strong evidence of the compound's identity and high purity.
The table below shows the theoretical elemental composition for this compound.
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |
| Carbon | C | 12.011 | 11 | 132.121 | 57.12% |
| Hydrogen | H | 1.008 | 21 | 21.168 | 9.16% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 6.06% |
| Oxygen | O | 15.999 | 4 | 63.996 | 27.67% |
| Total | 231.292 | 100.00% |
Computational and Mechanistic Studies of N Tert Butoxycarbonyl L Isoleucine
Theoretical Investigations of Reaction Mechanisms
The chemical utility of Boc-L-isoleucine is defined by the reactions it undergoes, primarily the cleavage of the Boc group (deprotection) and the formation of amide bonds (peptide coupling). Theoretical studies, particularly those using Density Functional Theory (DFT), have been instrumental in elucidating the precise mechanisms of these transformations at a molecular level. nih.gov
Boc Group Deprotection: The most fundamental reaction is the removal of the Boc protecting group, which is typically achieved under acidic conditions, commonly with trifluoroacetic acid (TFA). peptide.com Mechanistic studies outline a clear, multi-step pathway for this process. commonorganicchemistry.com
Protonation: The reaction initiates with the protonation of the carbonyl oxygen of the Boc group by the acid.
Cation Formation: The protonated intermediate fragments, leading to the loss of a stable tert-butyl cation and the formation of an unstable carbamic acid derivative of isoleucine.
Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas and yielding the free amino group of L-isoleucine, which is subsequently protonated by the acid to form an ammonium (B1175870) salt. commonorganicchemistry.com
Computational models have corroborated this pathway, allowing researchers to calculate the energy barriers for each step and understand the role of the solvent and the acid catalyst in facilitating the reaction.
Peptide Coupling Reactions: Theoretical calculations have also provided detailed energy profiles for peptide coupling reactions. For instance, in coupling reactions mediated by specialized reagents, DFT calculations can map the entire reaction coordinate. A study on a peptide coupling reaction involving a Boc-protected amino acid and a glycine (B1666218) methyl ester derivative detailed the energetics of the proposed mechanism. The calculations revealed that the formation of a key intermediate required an activation free energy of 3.9 kcal/mol, while the subsequent attack by the amine to form the peptide bond had a barrier of only 4.6 kcal/mol, indicating a highly favorable and rapid process. nih.gov These theoretical insights are crucial for optimizing reaction conditions and developing new, more efficient coupling reagents.
| Reaction Type | Key Mechanistic Steps | Computational Method | Insights Gained |
|---|---|---|---|
| Acid-Catalyzed Deprotection | Protonation, C-O bond cleavage, Decarboxylation | DFT | Validation of multi-step pathway, energy barriers of intermediates. nih.govcommonorganicchemistry.com |
| Peptide Bond Formation | Carboxylic acid activation, Nucleophilic attack by amine | DFT | Calculation of activation free energies, prediction of reaction favorability. nih.gov |
| C-H Functionalization | C-H bond cleavage, Reductive elimination | DFT | Elucidation of catalyst-substrate interactions and transition state geometries. acs.org |
In Silico Modeling of Conformational Preferences
The three-dimensional shape, or conformation, of Boc-L-isoleucine and the peptides it forms is critical to its behavior and function. The bulky Boc group significantly influences the accessible conformations of the molecule. In silico techniques, such as molecular mechanics energy minimizations, are used to explore the potential energy surface of these molecules and identify stable, low-energy conformations. rsc.org
A theoretical conformational analysis performed on a tetrapeptide containing a Boc-protected N-terminus revealed several key structural features. The study identified stable conformers characterized by specific intramolecular hydrogen bonds, such as C₇ and C₁₀ hydrogen-bonded rings, which result in folded "β-turn" structures. rsc.org These computational models allow researchers to visualize the preferred shapes of Boc-protected peptides, which can influence their aggregation properties and their ability to interact with other molecules. The insights gained are valuable in the study of protein folding and the design of peptidomimetics with defined secondary structures. rsc.orgchemimpex.com
| Computational Method | Key Conformational Feature | Description | Reference |
|---|---|---|---|
| Molecular Mechanics Energy Minimization | β-Turns (Folded Structures) | Compact, folded structures stabilized by intramolecular hydrogen bonds. | rsc.org |
| Molecular Mechanics Energy Minimization | C₇ and C₁₀ Hydrogen Bonds | Specific hydrogen bonding patterns that define the geometry of the peptide backbone turns. | rsc.org |
| Molecular Dynamics Simulations | Restricted Backbone Flexibility | The bulky Boc group sterically hinders free rotation, favoring specific backbone dihedral angles. |
Prediction of Reactivity and Selectivity in Chemical Transformations
Beyond elucidating reaction pathways, computational models are increasingly used to predict the reactivity and, crucially, the selectivity of chemical transformations involving Boc-L-isoleucine. This is particularly important in asymmetric synthesis, where controlling the stereochemical outcome is paramount.
Boc-protected amino acids, including Boc-L-isoleucine, can themselves be used as chiral ligands in metal-catalyzed reactions to induce enantioselectivity. nih.govresearchgate.net For example, Boc-L-proline has been successfully used as a chiral ligand for the enantioselective addition of phenylacetylene (B144264) to aldehydes. researchgate.net The inherent chirality and defined conformational preferences of the Boc-amino acid ligand are transferred to the transition state of the reaction, favoring the formation of one enantiomer of the product over the other.
Furthermore, computational studies are vital in developing highly selective reactions, such as the regiodivergent C-H functionalization of Boc-protected cyclic amines. In such reactions, theoretical models can predict how changing the catalyst or ligands can steer the reaction to functionalize different positions on the molecule. nih.govresearchgate.net This predictive power allows chemists to design reaction systems that selectively yield a desired product, such as specific β²- or β³-amino acids, which are valuable building blocks for pharmaceuticals. nih.govresearchgate.net By modeling the transition states associated with different reaction pathways, chemists can rationally select conditions to achieve high levels of reactivity and selectivity, minimizing trial-and-error experimentation in the laboratory.
| Transformation | Predicted Property | Computational Approach | Key Influencing Factors |
|---|---|---|---|
| Enantioselective Catalysis | Enantiomeric Excess (ee) | Transition State Modeling | Structure of chiral ligand (e.g., Boc-L-isoleucine), catalyst-substrate coordination. nih.govresearchgate.net |
| Regioselective C-H Functionalization | Site of Reaction (e.g., C4 vs. C5) | DFT analysis of competing pathways | Choice of catalyst, ancillary ligands, and reaction conditions. nih.govresearchgate.net |
Future Perspectives and Research Trajectories
Emerging Synthetic Applications and Method Development
While Boc-L-isoleucine is a well-established building block in peptide synthesis, emerging research is focused on expanding its applications and developing more efficient synthetic methodologies. chemimpex.com A primary area of development is in the synthesis of complex natural products and peptidomimetics with unique biological activities. Researchers are exploring the use of Boc-L-isoleucine in novel cyclization strategies to create constrained peptides with enhanced stability and receptor selectivity.
Recent studies have also highlighted the use of Boc-L-isoleucine in the development of novel catalytic systems. The chiral nature of the isoleucine backbone makes it an attractive scaffold for the design of new ligands for asymmetric catalysis. These applications extend the utility of Boc-L-isoleucine beyond its traditional role in peptide chemistry and into the broader field of organic synthesis.
| Research Area | Focus of Development | Potential Impact |
| Peptide Synthesis | Novel cyclization strategies, milder deprotection methods, more efficient coupling reagents. nih.gov | Enhanced stability and selectivity of synthetic peptides, improved yield and purity. |
| Natural Product Synthesis | Total synthesis of complex bioactive molecules. | Access to novel therapeutic agents. |
| Asymmetric Catalysis | Design of chiral ligands based on the isoleucine scaffold. | Development of new stereoselective synthetic methods. |
Novel Derivatizations for Advanced Functional Materials
The derivatization of Boc-L-isoleucine is a burgeoning field with the potential to yield a new generation of advanced functional materials. By chemically modifying the core structure of Boc-L-isoleucine, researchers can tailor its properties for specific applications in materials science and nanotechnology.
One promising avenue of research is the incorporation of Boc-L-isoleucine derivatives into self-assembling systems. The unique stereochemistry and amphiphilic nature of these molecules can be harnessed to create well-defined nanostructures such as nanotubes, vesicles, and hydrogels. These materials have potential applications in drug delivery, tissue engineering, and biosensing. For instance, a study demonstrated the synthesis of biocompatible organogelators from L-isoleucine derivatives. researchgate.net
Another area of interest is the development of novel polymers and dendrimers incorporating Boc-L-isoleucine. These materials can exhibit unique properties such as chirality, biocompatibility, and biodegradability, making them suitable for a range of biomedical applications. For example, research is being conducted on the synthesis of peptide-based polymers for use as scaffolds in tissue regeneration and as carriers for targeted drug delivery.
The table below summarizes some of the novel derivatizations of Boc-L-isoleucine and their potential applications.
| Derivative Type | Potential Application | Key Properties |
| Self-Assembling Peptides | Drug delivery, tissue engineering, biosensors. | Biocompatibility, formation of ordered nanostructures. |
| Peptide-Polymer Conjugates | Biomedical scaffolds, drug delivery vehicles. | Biocompatibility, biodegradability, tunable mechanical properties. |
| Chiral Ligands | Asymmetric catalysis. | High stereoselectivity. |
Integration into Multidisciplinary Research Platforms
The versatility of Boc-L-isoleucine makes it an ideal candidate for integration into multidisciplinary research platforms that bridge chemistry, biology, and medicine. Its role as a fundamental building block in peptide and protein synthesis positions it at the center of efforts to understand and manipulate biological processes at the molecular level. chemimpex.com
In the field of chemical biology, Boc-L-isoleucine is being used to synthesize custom peptides and proteins with specific functions. These engineered biomolecules can be used as probes to study protein-protein interactions, enzyme mechanisms, and cellular signaling pathways. Furthermore, the incorporation of unnatural amino acids, including derivatives of Boc-L-isoleucine, into proteins is a powerful tool for creating novel biocatalysts and therapeutic proteins with enhanced properties.
The development of "smart" biomaterials that can respond to specific biological cues is another exciting area where Boc-L-isoleucine is finding new applications. By incorporating environmentally sensitive groups into Boc-L-isoleucine derivatives, researchers can create materials that change their properties in response to stimuli such as pH, temperature, or the presence of specific enzymes. These materials have the potential to revolutionize fields such as diagnostics, drug delivery, and regenerative medicine.
The integration of Boc-L-isoleucine into these multidisciplinary platforms is driving innovation and opening up new avenues for scientific discovery.
Challenges and Opportunities in the Field of Protected Amino Acids
The field of protected amino acids, including Boc-L-isoleucine, is not without its challenges. One of the primary hurdles is the need for orthogonal protecting group strategies, especially in the synthesis of complex, multifunctional molecules. researchgate.net Achieving selective deprotection of one group without affecting others remains a significant synthetic challenge that requires the development of new and highly specific protecting groups and deprotection methods. libretexts.org
Another challenge lies in the cost and sustainability of peptide synthesis. datainsightsmarket.com The use of expensive reagents and solvents, coupled with the generation of significant amounts of chemical waste, is a growing concern. There is a pressing need for the development of greener and more cost-effective synthetic methods, such as solid-phase synthesis on recyclable supports and the use of enzymatic coupling reactions.
Despite these challenges, the field is ripe with opportunities. The increasing demand for peptide-based therapeutics is a major driver of innovation. nih.govnih.gov Peptides offer several advantages over small molecule drugs, including high specificity and potency, and lower toxicity. As our understanding of the biological roles of peptides continues to grow, so too will the demand for new and more efficient methods for their synthesis.
Furthermore, the expanding applications of protected amino acids in materials science and nanotechnology present exciting new frontiers. chemimpex.com The ability to create novel materials with precisely controlled structures and functions opens up a vast array of possibilities, from advanced drug delivery systems to new catalytic platforms. Addressing the current challenges will be crucial to unlocking the full potential of protected amino acids like Boc-L-isoleucine in these and other emerging fields.
| Challenge | Opportunity |
| Need for orthogonal protecting groups. researchgate.net | Development of novel, highly specific protecting groups and deprotection methods. |
| Cost and sustainability of peptide synthesis. datainsightsmarket.com | Development of greener and more cost-effective synthetic routes. |
| Complexity of large-scale peptide production. | Innovation in solid-phase synthesis and purification technologies. |
| Limited oral bioavailability of peptide drugs. nih.gov | Design of peptidomimetics and novel delivery systems. |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
